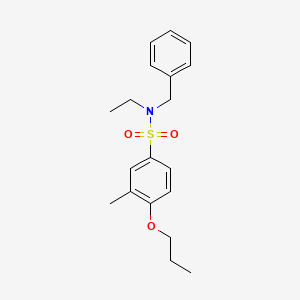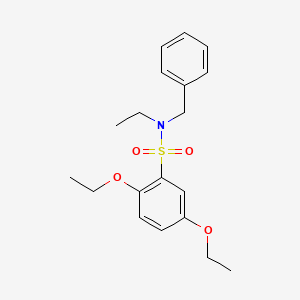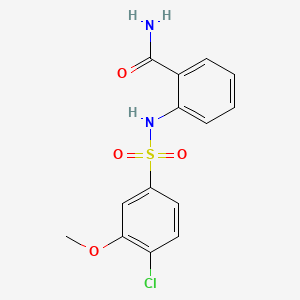
formiate de nickel(II) dihydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) formate dihydrate is a chemical compound with the formula Ni(HCOO)₂·2H₂O. It is a green, odorless, non-flammable solid that is sparingly soluble in water. This compound is the nickel salt of formic acid and has a monoclinic crystal structure .
Applications De Recherche Scientifique
Nickel(II) formate dihydrate has several applications in scientific research:
Nickel Catalyst Preparations:
Proteomics Research:
Industrial Chemistry:
Mécanisme D'action
Target of Action
Nickel(II) formate dihydrate primarily targets the production of nickel and other nickel compounds . It is used in the synthesis of nickel catalysts, which play a crucial role in various chemical reactions .
Mode of Action
Nickel(II) formate dihydrate can be synthesized by reacting nickel(II) acetate or nickel(II) hydroxide with formic acid . The reaction can be represented as follows:
Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2ONi(OH)_2 + 2HCOOH \rightarrow Ni(HCOO)_2 + 2H_2O Ni(OH)2+2HCOOH→Ni(HCOO)2+2H2O
This compound can also be synthesized by the reaction of sodium formate with nickel(II) sulphate .
Biochemical Pathways
Nickel(II) formate dihydrate is used in nickel catalyst preparations and is also used as a biochemical for proteomics research . .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.
Result of Action
When heated in a vacuum to 300°C, Nickel(II) formate dihydrate decomposes to form pure nickel :
Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2Ni(HCO_2)_2(H_2O)_2 \rightarrow Ni + 2CO_2 + 2H_2O + H_2 Ni(HCO2)2(H2O)2→Ni+2CO2+2H2O+H2
The resulting fine powders of nickel are useful as hydrogenation catalysts .
Action Environment
The action of Nickel(II) formate dihydrate is influenced by environmental factors such as temperature and solvents. The compound is sparingly soluble in cold water and insoluble in organic solvents . It is soluble in acids . The anhydride forms on careful heating at 130–140°C . In the range of 180-200°C, it decomposes to Ni, CO, CO2, H2, H2O, CH3 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction with Nickel(II) Acetate or Nickel(II) Hydroxide:
Reaction with Sodium Formate and Nickel(II) Sulphate:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
-
Decomposition:
- When heated in a vacuum to 300°C, nickel(II) formate dihydrate decomposes to form pure nickel, carbon dioxide, and water.
- Reaction: Ni(HCOO)₂·2H₂O → Ni + 2CO₂ + 2H₂O .
-
Hydrogenation Catalyst Formation:
Common Reagents and Conditions:
- Formic acid is commonly used in the synthesis of nickel(II) formate dihydrate .
- Heating under vacuum conditions is required for the decomposition reaction .
Major Products:
Comparaison Avec Des Composés Similaires
Nickel(II) Acetate Tetrahydrate:
Nickel(II) Sulphate:
Uniqueness:
Propriétés
Numéro CAS |
15694-70-9 |
|---|---|
Formule moléculaire |
Ni(HCO2)2.2H2O |
Poids moléculaire |
0 |
Synonymes |
Nickel(Ⅱ) forMate dihydrate |
Origine du produit |
United States |
Q1: What is the crystal structure of nickel(II) formate dihydrate and how was this understanding improved through recent research?
A1: Nickel(II) formate dihydrate ([Ni(HCOO)2(H2O)2]n) forms a three-dimensional framework structure. [] The nickel(II) ions (Ni2+) occupy two distinct positions within the crystal lattice, both exhibiting octahedral coordination. One type of Ni2+ ion is surrounded by six oxygen atoms from six formate (HCOO-) anions. In contrast, the second type of Ni2+ ion coordinates with four oxygen atoms from water molecules and two oxygen atoms from formate anions. The formate anions act as bridges, connecting both types of Ni2+ ions to create the extended framework.
Q2: What interesting magnetic property does nickel(II) formate dihydrate exhibit at low temperatures?
A2: Nickel(II) formate dihydrate exhibits weak ferrimagnetism at low temperatures. [] This behavior suggests a complex magnetic ordering within the material, likely arising from the interaction between the two distinct nickel(II) sites within the crystal structure. Further research is needed to fully elucidate the nature of these magnetic interactions and their implications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










